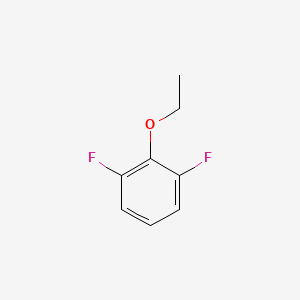

2-Ethoxy-1,3-difluorobenzene

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-ethoxy-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGGXGUIXTZGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591821 | |

| Record name | 2-Ethoxy-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946078-87-1 | |

| Record name | 2-Ethoxy-1,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering of 2 Ethoxy 1,3 Difluorobenzene

Advanced Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1,3-difluorobenzene is principally achieved through strategic chemical transformations that leverage the unique reactivity of fluorinated aromatic systems. The selection of a synthetic route often depends on the availability of starting materials, desired purity levels, and scalability of the process.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of aryl ethers. This pathway typically involves the reaction of a poly-fluorinated benzene (B151609) ring with an alkoxide nucleophile. For the synthesis of this compound, a logical precursor is 1,2,3-trifluorobenzene (B74907), where the ethoxide ion substitutes one of the fluorine atoms. The mechanism is generally a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of multiple electron-withdrawing fluorine atoms on the ring activates it towards nucleophilic attack. libretexts.org

A significant challenge in the SNAr synthesis of this compound from 1,2,3-trifluorobenzene is controlling the position of the substitution (regioselectivity). The nucleophile can potentially attack any of the three carbon atoms bearing a fluorine atom. Achieving high regioselectivity for the C-2 position to form the desired product over the C-1 position (yielding 1-ethoxy-2,3-difluorobenzene) is critical.

Research into the SNAr reactions of activated difluorobenzene substrates demonstrates that regioselectivity is a critical but controllable aspect. researchgate.net The reaction's outcome is highly sensitive to a variety of factors, including temperature, the concentration of the nucleophile, and reaction time. Computational studies, such as those using Density Functional Theory (DFT), can predict the most likely site of substitution by calculating the stability of the intermediate Meisenheimer complexes for each possible position. researchgate.net For instance, in related systems like 2,4-difluoroacetophenone, the reaction site can be directed by carefully selecting the reaction medium. researchgate.net Optimization often involves a systematic variation of these parameters to maximize the yield of the desired isomer.

| Parameter | Condition | Effect on Regioselectivity/Yield | Citation |

|---|---|---|---|

| Temperature | Lower temperatures | May favor the thermodynamically more stable product, potentially increasing regioselectivity. | |

| Nucleophile Concentration | Stoichiometric control | Using a slight excess of sodium ethoxide can drive the reaction to completion, but large excesses may lead to side reactions. | acs.org |

| Reaction Time | Monitoring via GC/HPLC | Prolonged reaction times can sometimes lead to the formation of undesired isomers or byproducts. |

The choice of solvent is paramount in SNAr reactions as it must solvate the nucleophile and stabilize the charged Meisenheimer intermediate. researchgate.net Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are commonly employed. acs.org These solvents are effective at solvating the cation of the alkoxide salt while leaving the alkoxide anion relatively free and highly nucleophilic. The ability of the solvent to stabilize the transition state and the Meisenheimer complex can significantly accelerate the reaction rate. researchgate.netresearchgate.net For example, in the synthesis of carbohydrate-aryl ethers via SNAr, switching from THF to the more polar DMF resulted in a substantial yield increase from 50% to 84%. acs.org

While many SNAr reactions proceed without a catalyst, especially on highly activated substrates, catalysis can be employed to enhance reaction rates or enable reactions on less activated rings. researchgate.net Phase-transfer catalysts, for instance, can be used in biphasic systems to facilitate the transfer of the nucleophile to the organic phase. researchgate.net

| Solvent | General Effect on SNAr Reactions | Citation |

|---|---|---|

| Dimethylformamide (DMF) | Highly polar aprotic; effectively solvates cations and stabilizes the Meisenheimer complex, often leading to high yields. | acs.org |

| Dimethyl Sulfoxide (DMSO) | Similar to DMF, a highly polar aprotic solvent that strongly promotes SNAr reactions. | researchgate.net |

| Tetrahydrofuran (THF) | Less polar than DMF or DMSO, resulting in generally slower reaction rates but can be sufficient for highly activated substrates. | acs.org |

Optimizing Reaction Conditions for Regioselectivity and Yield

Etherification of Fluorinated Phenols

An alternative and often more direct route to this compound is the Williamson ether synthesis, starting from 2,6-difluorophenol (B125437). chemicalbook.comnih.gov This method involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or diethyl sulfate. This approach avoids the regioselectivity issues inherent in the SNAr reaction of 1,2,3-trifluorobenzene.

The first step in the etherification of 2,6-difluorophenol is the quantitative deprotonation of the acidic phenolic hydroxyl group. This is typically achieved using a suitable base. The choice of base is critical and can range from mild bases like potassium carbonate (K₂CO₃) to strong bases like sodium hydride (NaH). The selection depends on the reactivity of the ethylating agent and the desired reaction conditions. rsc.org For example, the synthesis of diclofenac (B195802) involves an etherification step as part of a multi-step sequence. researchgate.net

The reaction is typically performed in a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic attack. After the formation of the 2,6-difluorophenoxide anion, an ethylating agent is added to complete the synthesis.

| Base | Ethylating Agent | Typical Solvent | General Application Notes | Citation |

|---|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Ethyl Bromide or Ethyl Iodide | Acetone, DMF | A common, mild, and cost-effective choice for phenol etherification. | researchgate.net |

| Sodium Hydride (NaH) | Ethyl Iodide | THF, DMF | A strong, non-nucleophilic base that ensures complete deprotonation of the phenol. | acs.org |

| Potassium bis(trimethylsilyl)amide (KHMDS) | Diethyl Sulfate | THF | A very strong, sterically hindered base often used for challenging O-arylations. | acs.org |

While the etherification of 2,6-difluorophenol is highly regioselective for O-alkylation, the formation of byproducts can still occur. Potential side reactions include C-alkylation, where the ethyl group attaches to the aromatic ring instead of the oxygen atom, although this is generally less favored. The primary source of impurities is often incomplete reaction, leaving unreacted 2,6-difluorophenol and residual ethylating agent.

To ensure high purity of the final this compound product, careful control of the reaction stoichiometry is necessary. Using a slight excess of the ethylating agent can help drive the reaction to completion, but any remaining agent must be removed during workup. Post-reaction purification is crucial. Common methods include washing the organic extract to remove the base and salts, followed by distillation or chromatographic techniques like silica (B1680970) gel chromatography to separate the desired product from any unreacted starting materials or byproducts. Purity is typically verified using methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).

Base-Mediated Approaches and Catalyst Selection

Directed Ortho-Metalation (DoM) and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic compounds. This method relies on the use of a directing group to position a metalating agent, typically an organolithium reagent, at a specific ortho-position. The ethoxy group in this compound can act as such a directing group, facilitating lithiation at the C2 position. This regioselectivity is crucial for the introduction of various functional groups. The process involves the formation of a complex between the Lewis basic directing group and the Lewis acidic organolithium reagent, which brings the base in close proximity to the ortho-proton, enabling its abstraction. baranlab.org

Low-Temperature Lithiation Techniques for Enhanced Selectivity

To enhance the selectivity and stability of the lithiated intermediate, these reactions are often carried out at very low temperatures, such as -78°C. whiterose.ac.uk The use of strong, non-nucleophilic bases like sec-butyllithium (B1581126) (s-BuLi) or tert-butyllithium (B1211817) (t-BuLi) is common. amherst.edu The choice of solvent also plays a critical role, with ethereal solvents like tetrahydrofuran (THF) or diethyl ether being frequently employed. These solvents can solvate the lithium cation, influencing the reactivity and aggregation state of the organolithium reagent. baranlab.org The addition of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance the rate and selectivity of the lithiation by breaking down organolithium aggregates and forming more reactive monomeric species. baranlab.org

Studies on related fluorinated benzenes have shown that fluorine substituents significantly activate the molecule towards lithiation. researchgate.net For instance, the lithiation of 1,3-difluorobenzene (B1663923) is greatly accelerated compared to benzene itself. This activating effect is attributed to the inductive electron-withdrawing nature of the fluorine atoms, which increases the acidity of the aromatic protons. researchgate.net

Sequential Halogenation and Alkylation Strategies

Once the ortho-lithiated species of this compound is generated, it can be quenched with a variety of electrophiles to introduce different functional groups. For sequential halogenation, electrophilic halogen sources such as bromine (Br₂) or iodine (I₂) can be used. sci-hub.se This would result in the formation of 1-bromo-2-ethoxy-3,5-difluorobenzene (B2692373) or 1-ethoxy-2,3-difluoro-6-iodobenzene.

Following halogenation, further functionalization can be achieved through cross-coupling reactions. For instance, the introduced halogen can serve as a handle for subsequent alkylation reactions. However, direct alkylation of the lithiated intermediate with alkyl halides can sometimes be challenging due to competing side reactions. A more reliable approach often involves transmetalation to a different organometallic species, for example, using zinc or copper reagents, followed by a transition-metal-catalyzed cross-coupling reaction.

Comparison of Synthetic Efficiency and Scalability Across Methodologies

More modern approaches, such as those utilizing DoM, can offer higher regioselectivity and yields for specific transformations. However, the requirement for cryogenic temperatures and highly reactive organolithium reagents can pose challenges for large-scale industrial production. whiterose.ac.ukamherst.edu

The development of more efficient and scalable processes is an active area of research. For instance, a new synthetic route for antiparasitic quinolones, which may involve related fluorinated intermediates, was designed to be amenable to industrial-scale production by avoiding costly reagents and complex purification steps. nih.gov The choice of synthetic methodology often involves a trade-off between reaction efficiency, cost of starting materials and reagents, operational safety, and the ease of scale-up.

Innovations in Reaction Engineering

To overcome the limitations of traditional batch processing, significant advancements have been made in reaction engineering, particularly through the adoption of continuous flow systems and microreactor technology. These innovations offer improved control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety.

Continuous Flow Reactor Systems for Improved Yield and Selectivity

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net In a flow system, reactants are continuously pumped through a reactor, where they mix and react. mit.edu This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net

For reactions involving highly reactive intermediates, such as the lithiation of aromatic compounds, flow chemistry offers significant advantages. The small reactor volume enhances heat and mass transfer, allowing for better management of exothermic reactions and preventing the formation of hotspots that can lead to side reactions and decomposition. researchgate.net This improved control can lead to higher yields and selectivities compared to batch processes. seqens.com For example, a continuous flow process was developed for the synthesis of 1,3-difluorobenzene from 2,4-difluoroaniline, achieving a high yield and throughput. bohrium.com The scalability of flow reactions is often more straightforward than for batch processes, as production can be increased by simply running the reactor for a longer duration. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Control | Limited control over temperature and mixing | Precise control over reaction parameters. researchgate.net |

| Safety | Potential for thermal runaway with exothermic reactions | Enhanced safety due to small reaction volumes and efficient heat transfer. researchgate.net |

| Scalability | Often challenging and requires process redesign | More straightforward scalability by extending operation time. researchgate.net |

| Yield/Selectivity | Can be lower due to side reactions | Often higher due to better control. seqens.com |

Microreactor Technology for Precise Control of Reaction Parameters

Microreactors, which are a type of continuous flow reactor with channel dimensions in the sub-millimeter range, offer even more precise control over reaction conditions. beilstein-journals.org The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer, making them ideal for highly exothermic or fast reactions. tuwien.at

The use of microreactors can lead to significant improvements in reaction performance. For instance, a microreactor system was successfully used for the continuous synthesis of 1-ethoxy-2,3-difluoro-4-iodo-benzene. bohrium.com The short residence times possible in microreactors can also help to minimize the decomposition of unstable intermediates, further enhancing product yield and purity. tuwien.at This technology is particularly well-suited for the synthesis of complex molecules where precise control over the reaction pathway is critical.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry into the synthesis of this compound focuses on mitigating the environmental impact of the conventional Williamson ether synthesis. Key areas of improvement include the use of alternative energy sources, greener solvent systems, advanced catalytic methods, and improved atom economy.

Alternative Energy Sources and Reaction Conditions

To enhance reaction efficiency and reduce energy consumption, alternative energy sources such as microwave and ultrasound irradiation have been successfully applied to Williamson ether syntheses. rsc.org Microwave-assisted synthesis, in particular, can dramatically reduce reaction times from hours to minutes and often leads to higher yields by ensuring rapid and uniform heating. benthamscience.comsacredheart.edu The application of ultrasound can also promote the reaction, especially in heterogeneous systems, often obviating the need for phase-transfer catalysts. tandfonline.comrsc.org

For the synthesis of this compound, employing microwave irradiation could offer a significant green advantage. A hypothetical comparison based on typical findings for similar ether syntheses illustrates the potential benefits. byjus.comsacredheart.edu

Table 1: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 1–8 hours | 3–15 minutes |

| Typical Temperature | 50–100 °C | 100–140 °C |

| Energy Input | High (prolonged heating) | Low (short duration) |

| Typical Yield | 50–95% | Often higher, >70% |

This table presents generalized data for Williamson ether synthesis to illustrate comparative advantages.

Greener Solvents and Catalytic Systems

Solvent choice is a critical aspect of green synthesis. Traditional solvents used in Williamson synthesis, such as dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc), are effective but pose significant health and environmental hazards. whiterose.ac.uk Green chemistry encourages their replacement with more benign alternatives. Bio-derived ether solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered greener substitutes for solvents like tetrahydrofuran (THF) and 1,4-dioxane (B91453) due to their lower toxicity and better stability profiles. acs.orgmerckmillipore.com

Phase-transfer catalysis (PTC) is a well-established green technique for Williamson synthesis. jetir.orgacs.org It facilitates the reaction between reactants in different phases (e.g., an aqueous solution of sodium hydroxide (B78521) and an organic solution of the phenol and alkyl halide). This approach avoids the need for strictly anhydrous (and often hazardous) solvents and strong, difficult-to-handle bases like sodium hydride. jetir.orgacs.org For the synthesis of this compound from 2,6-difluorophenol, a PTC system using a catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a biphasic system would be a prime example of a greener process. phasetransfercatalysis.com

Table 2: Impact of Solvent and Catalyst Choice on Green Profile

| System | Solvent | Catalyst | Green Advantages |

|---|---|---|---|

| Traditional | DMF, Acetonitrile | None | High-boiling, effective but reprotoxic and hazardous. whiterose.ac.uk |

| PTC System | Toluene, Water | TBAB, 18-Crown-6 | Avoids anhydrous conditions, allows use of aqueous bases, reduces hazard. jetir.orgwikipedia.org |

| Green Solvents | 2-MeTHF, CPME | PTC or None | Bio-based, lower toxicity, reduced environmental impact. merckmillipore.com |

| Aqueous Micellar | Water | Surfactant (e.g., CTAB) | Eliminates organic solvents, enhances reactivity in water. researchgate.net |

This table outlines various systems applicable to the synthesis of this compound.

Atom Economy and Waste Reduction

More advanced, though less common, approaches aim to circumvent the use of alkyl halides altogether. Catalytic methods that use "weaker" alkylating agents like alcohols or esters have been explored. acs.org For example, a catalytic Williamson ether synthesis (CWES) can convert a phenol and an alcohol into an ether and water at high temperatures (e.g., >300 °C), offering a process with significantly improved atom economy and avoiding salt waste. acs.org While requiring high energy input, this points toward future innovations in cleaner ether production.

Furthermore, the synthesis of the precursor, 2,6-difluorophenol, can also be conducted under greener conditions. A patented method describes its preparation from 2,6-difluoroaniline (B139000) via a diazotization-hydrolysis sequence in water, explicitly labeling the process as "Green chemistry". chemicalbook.com This ensures that the sustainability of the entire synthetic chain for this compound is considered.

Advanced Reactivity and Mechanistic Studies of 2 Ethoxy 1,3 Difluorobenzene

Electrophilic Aromatic Substitution (EAS) Investigations

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. The outcome of such reactions on substituted benzenes is governed by the electronic and steric effects of the existing substituents.

Regioselectivity Directing Effects of Fluorine and Ethoxy Groups

The regioselectivity of electrophilic aromatic substitution on 2-ethoxy-1,3-difluorobenzene is determined by the interplay of the directing effects of the ethoxy and fluorine substituents. The ethoxy group (-OEt) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance (+M effect). The fluorine atoms, while highly electronegative and thus electron-withdrawing through induction (-I effect), can also donate a lone pair of electrons through resonance (+M effect), making them deactivating ortho, para-directors. byjus.com

In this compound, the positions ortho and para to the ethoxy group are C4, C6, and C2 (already substituted). The fluorine at C1 directs to C2 (substituted), C6, and C4. The fluorine at C3 directs to C2 (substituted), C4, and C6. Therefore, all substituents direct towards the C4 and C6 positions. The ethoxy group is a more powerful activating group than fluorine is a deactivating one. google.com Consequently, the directing influence of the ethoxy group is expected to dominate, strongly favoring electrophilic attack at the C4 and C6 positions. Between these two, the C4 position is generally favored due to reduced steric hindrance compared to the C6 position, which is flanked by the ethoxy group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile (E+) | Major Product(s) | Minor Product(s) | Rationale |

| NO₂⁺ | 4-Nitro-2-ethoxy-1,3-difluorobenzene | 6-Nitro-2-ethoxy-1,3-difluorobenzene | The ethoxy group is a strong ortho, para-director, making positions 4 and 6 the most nucleophilic. Position 4 is sterically less hindered. |

| Br⁺ | 4-Bromo-2-ethoxy-1,3-difluorobenzene | 6-Bromo-2-ethoxy-1,3-difluorobenzene | Similar to nitration, the strong activating effect of the ethoxy group directs the incoming electrophile to the para and ortho positions. |

| SO₃ | 4-(this compound)sulfonic acid | 6-(this compound)sulfonic acid | Sulfonation is often reversible and can be influenced by thermodynamic factors, but the kinetic product is expected at the less hindered C4 position. |

Kinetic and Thermodynamic Aspects of EAS Reactions

The distinction between kinetic and thermodynamic control is crucial in understanding the product distribution in EAS reactions. rsc.orgnih.gov Kinetic control, which favors the fastest-formed product, is typically achieved at lower temperatures, while thermodynamic control, favoring the most stable product, is promoted by higher temperatures and longer reaction times, allowing for equilibrium to be established. msu.edu

For this compound, the attack at the C4 position is anticipated to be the kinetically favored pathway due to lower steric hindrance, leading to a lower activation energy for the formation of the corresponding Wheland intermediate. The product resulting from attack at C4 is also likely to be the thermodynamically more stable product for the same steric reasons. Therefore, in most EAS reactions on this substrate, the kinetic and thermodynamic products are expected to be the same. However, for highly reversible reactions like sulfonation, prolonged reaction at elevated temperatures could potentially lead to the formation of other isomers if they possess unexpected stability, although this is considered unlikely based on standard steric and electronic effects.

Nucleophilic Aromatic Substitution (SNAr) on the Difluorobenzene Scaffold

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring of this compound makes it a potential substrate for SNAr reactions.

Influence of Activating Groups on SNAr Efficiency

The efficiency of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These groups stabilize the negatively charged Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction. In this compound, the fluorine atoms themselves act as leaving groups and also as moderate activating groups due to their -I effect. The ethoxy group, being an electron-donating group, would generally be expected to deactivate the ring towards SNAr.

However, the combined electron-withdrawing effect of the two fluorine atoms can render the ring sufficiently electron-deficient to undergo SNAr, particularly if a strong nucleophile is used. For displacement of one of the fluorine atoms, the presence of an additional strong EWG, such as a nitro or cyano group, introduced at the C4 or C6 position via EAS, would significantly enhance the rate and efficiency of a subsequent SNAr reaction. For instance, in 4-nitro-2-ethoxy-1,3-difluorobenzene, the nitro group is para to the fluorine at C1 and ortho to the fluorine at C3, strongly activating both for nucleophilic displacement.

Mechanistic Pathways of Fluorine Displacement by Various Nucleophiles

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, a nucleophile could attack either C1 or C3. The relative reactivity of these two positions would depend on the specific nucleophile and reaction conditions. Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, due to its high electronegativity which polarizes the C-F bond and facilitates nucleophilic attack.

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiolates. For example, reaction with sodium methoxide (B1231860) would lead to the displacement of a fluorine atom to yield a methoxy-difluoroethoxy-benzene derivative. The regioselectivity of this displacement would be influenced by the electronic effects of the ethoxy group and the other fluorine atom.

Cross-Coupling Reactions Involving this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatives of this compound, particularly halogenated ones, are expected to be viable substrates for various cross-coupling reactions.

For instance, a bromo-derivative, such as 4-bromo-2-ethoxy-1,3-difluorobenzene (synthesized via EAS), could readily participate in Suzuki-Miyaura coupling with a boronic acid, Heck coupling with an alkene, or Buchwald-Hartwig amination with an amine.

Table 2: Potential Cross-Coupling Reactions of 4-Bromo-2-ethoxy-1,3-difluorobenzene

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl |

| Heck | Alkene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | Substituted alkene |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand (e.g., BINAP), base (e.g., NaOt-Bu) | Arylamine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Arylalkyne |

The reactivity in these cross-coupling reactions is influenced by the nature of the catalyst, ligands, base, and solvent. The electronic properties of the 4-bromo-2-ethoxy-1,3-difluorobenzene substrate, with its combination of electron-donating and electron-withdrawing groups, would also play a role in the efficiency and outcome of these transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation, and derivatives of this compound are suitable substrates for these transformations. unibo.it The Suzuki and Sonogashira couplings are particularly prominent, allowing for the introduction of aryl, vinyl, or alkynyl groups. acs.orgwiley-vch.de These reactions typically require the presence of a leaving group on the aromatic ring, such as bromine or iodine, as the C-F bond is generally too strong to be activated by standard palladium catalysts.

The Suzuki coupling involves the reaction of an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. For instance, 4-bromo-2-ethoxy-1,3-difluorobenzene could be coupled with an arylboronic acid to form a biaryl structure. The palladium(0) catalyst undergoes oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the catalyst.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. wikipedia.org This reaction is co-catalyzed by palladium and copper(I) salts and proceeds under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org A halogenated derivative of this compound would react with a terminal alkyne to produce an ethoxy-difluoro-substituted diarylacetylene, a valuable intermediate in materials science and medicinal chemistry. wiley-vch.de

Table 1: Comparison of Typical Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Base | Key Bond Formed |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Na₂CO₃, K₃PO₄, Cs₂CO₃ | C(sp²) - C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine, DIPA | C(sp²) - C(sp) |

Nickel-Catalyzed and Copper-Catalyzed Coupling Approaches

While palladium catalysts are widely used, nickel and copper catalysts offer alternative and sometimes superior reactivity profiles, particularly for challenging substrates. sioc-journal.cnaablocks.com

Nickel-catalyzed couplings are gaining prominence due to nickel's lower cost and unique catalytic activity, which can include the activation of typically unreactive bonds like C-F. sioc-journal.cn Studies on related substrates, such as ethoxy-substituted 2-fluorobenzofurans, have demonstrated that nickel catalysts can facilitate cross-coupling with arylboronic acids via activation of the aromatic C–F bond. beilstein-journals.org This suggests that under specific conditions, direct functionalization of this compound might be achievable, representing a significant advantage in atom economy. These reactions often proceed through a Ni(0)/Ni(II) catalytic cycle, potentially involving radical intermediates. nih.gov

Copper-catalyzed couplings , such as the Ullmann condensation, are classic methods for forming C-O and C-N bonds. aablocks.com For derivatives of this compound, these reactions could be used to introduce aryloxy or amino groups. For example, reacting iodo-2-ethoxy-1,3-difluorobenzene with a phenol (B47542) or an amine in the presence of a copper catalyst and a base would yield the corresponding diaryl ether or arylamine. Modern advancements have led to milder reaction conditions, often employing ligands like diamines or amino acids to facilitate the coupling. rsc.org

Table 2: Overview of Nickel- and Copper-Catalyzed Coupling Strategies

| Catalyst Type | Typical Reaction | Substrate Requirement | Bond Formed | Potential Advantage |

|---|---|---|---|---|

| Nickel | Suzuki-type, Negishi-type | Aryl Halide, Aryl Triflate | C-C, C-N | Potential for C-F activation, lower cost. sioc-journal.cnbeilstein-journals.org |

| Copper | Ullmann Condensation, Buchwald-Hartwig type | Aryl Halide | C-O, C-N, C-S | Effective for heteroatom coupling. aablocks.comrsc.org |

Novel Transformations and Derivatization Strategies

Beyond standard cross-coupling, the unique electronic nature of this compound allows for novel functionalization and exploration of its reactivity in more complex transformations.

Introduction of Additional Functional Groups for Complex Molecule Synthesis

The synthesis of complex molecules often requires the precise introduction of various functional groups. The aromatic ring of this compound can be further functionalized through several methods.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. libretexts.org The directing effects of the ethoxy and fluorine substituents guide the incoming electrophile primarily to the C4 and C6 positions. Due to steric hindrance from the ethoxy group, the C4 position is often the preferred site of substitution.

Ortho-lithiation (Directed Metalation): A powerful strategy for regioselective functionalization is directed ortho-metalation. The use of a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), can selectively deprotonate the ring at the position ortho to a directing group. For 1,3-difluorobenzene (B1663923) derivatives, lithiation typically occurs between the two fluorine atoms if that position is available. researchgate.net In this compound, the most acidic proton is at the C2 position, but its removal is sterically hindered. The protons at C4 and C6 are activated by the ethoxy group, making them susceptible to metalation, which can then be quenched with an electrophile (e.g., CO₂, I₂, aldehydes) to install a new functional group. A patent describes the synthesis of 4-ethoxy-2,3-difluorophenol (B141254) from 4-ethoxy-2,3-difluorobromobenzene by first forming a Grignard reagent, showcasing a route to introduce an oxygen functionality at a specific position. google.com

Table 3: Potential Functionalization Reactions on the this compound Ring

| Reaction Type | Typical Reagents | Primary Site of Substitution | Installed Functional Group |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C4 / C6 | -NO₂ |

| Bromination | Br₂ / FeBr₃ | C4 / C6 | -Br |

| Directed Metalation followed by Quench | 1. n-BuLi or LDA 2. Electrophile (e.g., I₂) | C4 / C6 | Variable (e.g., -I) |

Rearrangement Reactions and Their Mechanistic Implications

While the aromatic core of this compound is highly stable, rearrangement reactions can occur under specific conditions, often involving photolysis or high thermal energy, or through the manipulation of specifically functionalized derivatives.

Direct rearrangement of the parent compound is uncommon. However, derivatives could be designed to undergo mechanistically insightful transformations. For example, the introduction of an azide (B81097) group onto the ring could lead to a Curtius or Schmidt-type rearrangement upon heating or photolysis, potentially via a nitrene intermediate, to form ring-expanded products like azepines, as has been observed with other aryl azides. worktribe.com

Another possibility is a tandem reaction sequence, where an initial reaction creates an intermediate that subsequently rearranges. For instance, a propargylic group attached to the ring could undergo a -sigmatropic rearrangement to form a reactive allene, which could then participate in an intramolecular cycloaddition. beilstein-journals.org While not documented specifically for this compound, these types of advanced, complexity-building reactions represent a frontier in leveraging its structure for novel synthesis. The high stability of the difluorinated aromatic ring generally disfavors skeletal rearrangements, meaning such transformations would likely proceed through pathways involving appended functional groups rather than the core itself.

Computational Chemistry and Spectroscopic Characterization of 2 Ethoxy 1,3 Difluorobenzene

Quantum Chemical Calculations and Molecular Modeling

Detailed quantum chemical calculations and molecular modeling studies focused explicitly on 2-ethoxy-1,3-difluorobenzene have not been published. The following sections outline the established theoretical approaches that could be applied to this molecule, though specific results are not available.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

No specific Density Functional Theory (DFT) studies predicting the electronic structure and reactivity of this compound were identified. In principle, DFT calculations could provide valuable insights. For instance, methods like B3LYP with a suitable basis set (e.g., 6-311++G**) are commonly used to determine optimized molecular geometry, HOMO-LUMO energy gaps, electrostatic potential maps, and global reactivity descriptors (e.g., hardness, electronegativity). lew.ro Such calculations would clarify the influence of the ethoxy group and the two fluorine atoms on the electron distribution and reactivity of the benzene (B151609) ring.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no published molecular dynamics (MD) simulations for this compound. MD simulations would be instrumental in exploring the conformational space, particularly the orientation of the ethoxy group relative to the difluorinated ring. nih.gov This analysis helps in understanding the flexibility of the molecule and predicting the most stable conformers in different environments. auremn.org.br Furthermore, MD could simulate intermolecular interactions in condensed phases, providing insights into bulk properties.

Prediction of Spectroscopic Signatures (NMR, IR)

While theoretical calculations are a standard tool for predicting spectroscopic data, no such predictions for the NMR or IR spectra of this compound have been reported. auremn.org.brufms.br DFT calculations are frequently employed to compute theoretical vibrational frequencies (IR) and chemical shifts (NMR). ufms.br Comparing these predicted spectra with experimental data is a powerful method for confirming molecular structure.

Theoretical Insights into Reaction Mechanisms and Transition States

A search for theoretical studies on reaction mechanisms involving this compound yielded no results. DFT is a powerful tool for mapping potential energy surfaces of chemical reactions, locating transition states, and calculating activation energies. researchgate.net This approach could be used to investigate, for example, its behavior in nucleophilic aromatic substitution reactions, which are common for fluorinated aromatic compounds.

Advanced Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound, the molecular formula is C₈H₈F₂O. fluorochem.co.ukscisupplies.eu This corresponds to a monoisotopic mass of approximately 158.05 g/mol and an average molecular weight of about 158.15 g/mol . arctomsci.comepa.gov

In a typical electron ionization (EI) mass spectrometer, molecules are bombarded with high-energy electrons, leading to the ejection of an electron to form a positively charged molecular ion (M⁺•). chemguide.co.uk Due to the stability of the aromatic ring, the molecular ion peak for this compound is expected to be prominent. libretexts.org

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk Only the charged fragments are detected. The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways for ethers involve the cleavage of bonds adjacent to the oxygen atom. libretexts.org For this compound, this would likely involve the loss of the ethyl group or the entire ethoxy group. The stability of the resulting carbocations and radicals influences the relative abundance of the fragment ions. uni-saarland.de

Key expected fragmentation pathways include:

Loss of an ethyl radical (•CH₂CH₃): This results in a fragment ion [M - 29]⁺ with a mass-to-charge ratio (m/z) of approximately 129. This is a common cleavage for ethyl ethers.

Loss of ethylene (B1197577) (C₂H₄) via rearrangement: A McLafferty-type rearrangement could lead to the loss of an ethylene molecule, resulting in a fragment [M - 28]⁺• at m/z 130, corresponding to the ion of 1,3-difluorophenol.

Loss of an ethoxy radical (•OC₂H₅): Cleavage of the C-O bond would result in a 1,3-difluorophenyl cation [M - 45]⁺ at m/z 113.

Loss of carbon monoxide (CO): Following the initial loss of the ethyl group, the resulting phenoxy-type cation could potentially lose CO, a common fragmentation for phenols and phenyl ethers, leading to a cyclopentadienyl-type fragment.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Approx.) | Proposed Fragment Structure | Neutral Loss |

| 158 | [C₈H₈F₂O]⁺• (Molecular Ion) | - |

| 130 | [C₆H₄F₂O]⁺• | C₂H₄ |

| 129 | [C₆H₄F₂O]⁺ | •C₂H₅ |

| 113 | [C₆H₄F₂]⁺ | •OC₂H₅ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups within a molecule. spectroscopyonline.com These methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to changes in a molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability. edinst.com

The vibrational spectrum of this compound is characterized by modes associated with the substituted benzene ring, the ethoxy group, and the carbon-fluorine bonds.

Aromatic and Aliphatic C-H Stretching: The aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ region. researchgate.net The asymmetric and symmetric stretching modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethoxy substituent typically appear in the 3000–2850 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of bands in the 1600–1400 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these peaks.

C-F Stretching: The C-F bonds give rise to very strong absorption bands in the IR spectrum. For fluorinated benzenes, these characteristic stretches are typically found in the 1300–1100 cm⁻¹ range.

C-O-C Ether Stretching: The asymmetric stretching vibration of the aryl-alkyl ether linkage (Ar-O-CH₂) is expected to produce a strong band in the 1275–1200 cm⁻¹ region. The symmetric C-O-C stretch appears at a lower frequency, typically around 1050–1000 cm⁻¹.

CH₂ and CH₃ Bending: The bending (scissoring, wagging, twisting) vibrations of the methylene and methyl groups will appear in the 1475–1360 cm⁻¹ fingerprint region. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium | Strong |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 3000 - 2850 | Medium-Strong | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong | Strong |

| C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether | 1275 - 1200 | Strong | Medium-Weak |

| C-F Stretch | Aryl Fluoride | 1300 - 1100 | Very Strong | Weak |

| C-O-C Stretch (Symmetric) | Aryl-Alkyl Ether | 1050 - 1000 | Medium | Strong |

| Out-of-Plane C-H Bend | Aromatic | 900 - 675 | Strong | Weak |

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields accurate data on bond lengths, bond angles, and torsional angles. It also reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as van der Waals forces and potential dipole-dipole interactions.

This compound is a liquid at standard temperature and pressure. fluorochem.co.uk Therefore, to perform an X-ray diffraction analysis, a single crystal of the compound would need to be grown, typically by cooling the liquid below its freezing point. While no published crystal structure for this compound was found, studies on related and more complex difluorophenyl derivatives have been successfully conducted using this technique. rsc.orgmdpi.com

If a crystal structure were determined, it would provide precise measurements of:

The geometry of the benzene ring and the extent of any planar distortion caused by the substituents.

The exact bond lengths of C-F, C-O, C-C, and C-H bonds.

The bond angles within the ring and involving the ethoxy group (e.g., C-C-O angle).

The conformation of the ethoxy group relative to the plane of the benzene ring.

Intermolecular packing and any non-covalent interactions (e.g., F···H or F···π interactions) that stabilize the crystal lattice.

Such experimental data is invaluable for understanding the steric and electronic effects of the substituents and for validating computational models. researchgate.net

Computational Validation of Experimental Findings

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to predict, validate, and interpret experimental spectroscopic data. mdpi.comacs.org By modeling the electronic structure and geometry of a molecule, researchers can calculate properties that can be directly compared with experimental results from mass spectrometry, vibrational spectroscopy, and X-ray crystallography.

Validation of Molecular Structure: DFT calculations can be used to optimize the geometry of an isolated this compound molecule in the gas phase. researchgate.net The resulting bond lengths and angles can be compared with experimental data from X-ray crystallography. Any significant differences between the calculated gas-phase structure and the experimental solid-state structure can be attributed to the effects of crystal packing forces. researchgate.net

Validation of Vibrational Spectra: DFT calculations are widely used to compute the vibrational frequencies of molecules. researchgate.net The calculated frequencies, often systematically scaled to correct for approximations in the theory and basis set, can be compared with experimental IR and Raman spectra. nist.gov This comparison allows for a definitive assignment of each observed spectral band to a specific vibrational mode (e.g., C-F stretch, CH₂ wag), providing a much deeper understanding than empirical correlations alone.

Validation of Mass Spectrometry Data: While the direct prediction of a full mass spectrum is highly complex, computational methods can be used to calculate the energies and stabilities of the various fragment ions that could be formed. uni-saarland.de According to Stevenson's rule, the fragment with the lower ionization energy is more likely to retain the positive charge. uni-saarland.de By comparing the calculated stabilities of potential fragments, one can rationalize the observed relative abundances of peaks in the experimental mass spectrum.

Applications and Advanced Research Directions of 2 Ethoxy 1,3 Difluorobenzene in Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

The strategic importance of 2-ethoxy-1,3-difluorobenzene in pharmaceutical synthesis lies in its function as a versatile building block. cymitquimica.com Its chemical structure allows for a variety of reactions, making it a valuable precursor for more complex molecules.

Role as a Key Building Block for Biologically Active Molecules

The utility of this compound as a building block is evident in its application in the synthesis of intermediates for pharmaceuticals and agrochemicals. cymitquimica.com For instance, derivatives such as 2-(bromomethyl)-5-ethoxy-1,3-difluorobenzene (B1439748) are used to create more complex organic structures through reactions like nucleophilic substitution. This adaptability makes this compound and its derivatives essential starting materials in drug discovery and development. cymitquimica.com

Precursor to Heterocyclic Scaffolds with Therapeutic Potential

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of approved drugs. This compound can be utilized as a starting material for the synthesis of various heterocyclic systems. For example, through a series of chemical transformations, it can be converted into precursors for benzoxazepin derivatives, which are known to possess biological activity.

The synthesis of complex heterocyclic scaffolds often involves multi-step processes where the initial framework provided by this compound is progressively elaborated. rsc.orgmetu.edu.tr For instance, derivatives of this compound can be incorporated into the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities. derpharmachemica.com The ability to generate diverse heterocyclic structures from this single precursor highlights its importance in creating novel therapeutic agents.

Table 1: Examples of Heterocyclic Scaffolds Derived from this compound Precursors

| Heterocyclic Scaffold | Synthetic Approach | Potential Therapeutic Relevance |

|---|---|---|

| Benzoxazepin | Utilized as a fluorinated building block in multi-step synthesis. | CNS disorders, cardiovascular diseases |

| Quinazolinone | Incorporated into the synthesis of 2-ethoxy(4H)-3,1-quinazolin-4-one. derpharmachemica.com | Anticancer, anti-inflammatory, antimicrobial |

| Indole (B1671886) Derivatives | Can be used in the synthesis of substituted indoles. mdpi.com | Anticancer, antiviral, anti-inflammatory |

| Pyrazolopyridine | Can be a component in the synthesis of pyrazolopyridine derivatives. ucla.edu | Antiviral, kinase inhibitors |

Design and Synthesis of Drug Candidates Incorporating the this compound Moiety

The direct incorporation of the this compound moiety into drug candidates is a strategic design choice aimed at optimizing the pharmacological properties of the molecule. The difluorophenyl group is a common feature in many modern pharmaceuticals, valued for its ability to enhance drug-target interactions and improve metabolic stability. researchgate.net

An example of this approach is the design of inhibitors for various enzymes and receptors. The this compound fragment can be appended to a pharmacophore to fine-tune its properties. For instance, in the development of kinase inhibitors, the fluorinated phenyl ring can occupy a specific pocket in the enzyme's active site, leading to enhanced potency and selectivity. The synthesis of such drug candidates often involves coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to attach the this compound unit to other parts of the molecule.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. This compound and its derivatives are valuable tools in these studies due to the distinct effects of the fluorine and ethoxy substituents.

Impact of Fluorine and Ethoxy Substitution on Ligand-Receptor Interactions

The fluorine atoms and the ethoxy group of this compound can significantly impact how a ligand binds to its target receptor. Fluorine, with its high electronegativity, can form unique interactions, such as orthogonal multipolar C–F···C═O interactions with the protein backbone, which can substantially enhance binding affinity. acs.org While fluorine is a poor hydrogen bond acceptor, its presence can influence the local electronic environment and modulate the strength of nearby hydrogen bonds. nih.gov

Modulating Lipophilicity and Metabolic Stability through Structural Variations

Lipophilicity and metabolic stability are critical pharmacokinetic properties that determine a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The this compound scaffold offers a means to modulate these properties.

The introduction of fluorine atoms generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes. escholarship.org However, the strategic placement of fluorine can also block sites of metabolic oxidation, thereby increasing the drug's half-life. researchgate.net The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. acs.org

Table 2: Physicochemical Properties and Their Modulation

| Structural Feature | Effect on Lipophilicity (LogP) | Effect on Metabolic Stability |

|---|---|---|

| Fluorine Atoms | Generally increases lipophilicity. escholarship.org | Can block metabolic oxidation, increasing stability. researchgate.net |

| Ethoxy Group | Contributes to overall lipophilicity. | Can be a site for metabolism (e.g., O-dealkylation). |

| Positional Isomerism | Different substitution patterns can lead to variations in LogP. | The position of fluorine can significantly impact metabolic pathways. mdpi.com |

Derivatization Strategies for Enhanced Biological Efficacy

The modification of a lead compound to enhance its biological effectiveness is a cornerstone of medicinal chemistry. For scaffolds based on this compound, derivatization is crucial for modulating pharmacokinetic properties and improving target-specific interactions. The ethoxy group, in particular, has been identified as a key functional group in structure-activity relationship (SAR) studies for its potential to improve antimigration and antiproliferation activities. nih.gov

Strategies often involve using the this compound core as a building block for more complex molecules. For instance, the introduction of an ethoxy group to a phenyl ring has been shown to substantially enhance the inhibitory activity of certain compounds against superoxide (B77818) generation in neutrophils. tandfonline.com Similarly, replacing a methoxy (B1213986) group with an ethoxy group has been explored in some compound series, although this may not always lead to improved efficacy, suggesting that the benefits are context-dependent and may be influenced by steric effects. nih.gov

Other derivatization approaches include the synthesis of complex side chains attached to the core ring system. The creation of propanoic acid derivatives has been investigated for developing agents to treat metabolic disorders. google.com Furthermore, the synthesis of indole hybrid chalcones bearing ethoxy substituents has been explored as a strategy to develop compounds with activity against cancer cell lines. mdpi.com These examples underscore the versatility of the this compound scaffold in generating diverse chemical entities with tailored biological functions.

Targeted Therapeutic Areas Under Investigation

The difluorophenyl group is a well-established pharmacophore in the field of antimicrobial agents, most notably in the fluoroquinolone class of antibiotics. jmu.edu These drugs function by inhibiting bacterial DNA gyrase and topoisomerase, crucial enzymes for DNA replication. mdpi.com The development of new antimicrobial agents often involves creating hybrid molecules that combine different active pharmacophores to overcome resistance. google.com

Research into aza-analogs of the anti-inflammatory drug diflunisal, which features a difluorophenyl ring, has shown that such derivatives can sensitize various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, to the effects of other antibiotics. nih.gov While direct studies on this compound as an antimicrobial agent are not prominent, its structural elements are relevant to the design of new antibacterial compounds. For example, derivatives of 1,2,4-triazole (B32235) have been hybridized with quinolone structures to create agents with potent effects against resistant bacterial strains. nih.gov The strategic inclusion of an ethoxy group onto such scaffolds could modulate their activity and spectrum.

In the search for new cancer therapies, derivatives containing the this compound motif have been investigated for their antiproliferative effects. The substitution pattern on the phenyl ring is critical, as the presence and position of functional groups like fluorine and ethoxy can significantly influence cytotoxicity. nih.gov

One study focused on the synthesis of indole hybrid chalcones and evaluated their activity against various cancer cell lines. mdpi.com Within this series, chalcones featuring an N-H, N-methoxy, or 2-ethoxy substituent on the indole moiety demonstrated notable activity against Jurkat leukemic cells. mdpi.com Another area of research involves thieno[2,3-b]pyrazine (B153567) derivatives as potential colon cancer treatments. nih.gov In this work, switching a methoxy group to an ethoxy group at the C2 position of the thieno[2,3-b]pyrazine ring was explored, although in this specific instance, it did not improve efficacy, highlighting the nuanced role of the ethoxy substituent. nih.gov

| Compound Class | Specific Derivative Feature | Target Cell Line | Reported Activity (IC50) | Source |

|---|---|---|---|---|

| Indole Hybrid Chalcones | 2-ethoxy substituent on indole moiety | Jurkat (leukemic) | < 8.3 μM | mdpi.com |

| 4-arylpiperazine-1-carboxamide | Ethoxy at C2 of thieno[2,3-b]pyrazine ring | Colon Cancer Cells | Did not improve efficacy vs. methoxy analog | nih.gov |

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, many of which act by inhibiting cyclooxygenase (COX) enzymes. researchgate.net The difluorophenyl moiety is present in some anti-inflammatory agents like diflunisal. nih.gov Research has focused on creating derivatives that can offer more targeted action or improved safety profiles.

A study on 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation found that the strategic placement of an ethoxy group was highly beneficial. tandfonline.com Specifically, substituting a 1-aryl ring with a 2-ethoxy group significantly enhanced the compound's ability to inhibit superoxide (SO) generation in fMLF-stimulated neutrophils. tandfonline.com This modification resulted in potent compounds with IC50 values in the low micromolar range for SO inhibition. tandfonline.com This suggests that the 2-ethoxy-difluorophenyl scaffold is a promising starting point for developing novel anti-inflammatory agents that target neutrophil activity. tandfonline.com

| Base Compound (Prop-2-en-1-one derivative) | Modification | Effect | Potency (IC50 for SO Inhibition) | Source |

|---|---|---|---|---|

| Compound 4 | Addition of 2-ethoxy group (yields Compound 5) | Substantially enhanced inhibitory activity | 1.81 ± 0.22 μM | tandfonline.com |

| Compound 24 | Addition of 2-ethoxy group (yields Compound 25) | Substantially enhanced inhibitory activity | 6.21 ± 0.36 μM | tandfonline.com |

The development of drugs capable of crossing the blood-brain barrier (BBB) to treat central nervous system (CNS) disorders is a significant challenge in medicinal chemistry. Research into potent and selective human neuronal nitric oxide synthase (nNOS) inhibitors is being pursued for potential application in neurodegenerative diseases. escholarship.org In one study, a series of inhibitors were developed based on a central difluorobenzene scaffold. escholarship.org Among the synthesized compounds, a derivative featuring a (4-ethoxy)pyrrolidine moiety was created and analyzed. escholarship.org The optimization of such molecules aims to enhance BBB penetration while maintaining high potency for the target enzyme, representing a key direction for the development of new treatments for neurological conditions. escholarship.org

Metabolic diseases, including conditions associated with Insulin Resistance Syndrome (IRS), are another area where derivatives of this compound are being investigated. google.com A patent has described a novel crystalline form of (S)-2-ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)phenyl]propanoic acid. google.com This compound and its pharmaceutically acceptable salts are proposed for the treatment of metabolic disease conditions, particularly those linked to IRS. google.com The development of such specific crystalline forms is important for ensuring the stability and bioavailability of the active pharmaceutical ingredient in a final drug product.

Pharmacokinetic and Pharmacodynamic Considerations in Drug Discovery

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The in silico prediction of ADME properties provides a crucial early-stage assessment of a compound's potential as a drug candidate. For this compound and its derivatives, these predictions are influenced by key structural features, including the presence of fluorine atoms and the ethoxy group.

Metabolism, primarily carried out by cytochrome P450 enzymes, is a critical factor in determining the efficacy and potential toxicity of a compound. Preliminary data suggests that derivatives of this compound may undergo metabolic transformations. The butoxy group in similar compounds can be metabolized, leading to the formation of active metabolites that exert biological effects. The specific metabolic pathways and the resulting metabolites for this compound itself are areas of ongoing investigation.

The prediction of a compound's ability to be absorbed by the gastrointestinal tract and to cross the blood-brain barrier is essential in drug discovery. nih.gov Computational models, which consider factors like lipophilicity and polarity, are employed to estimate these properties. nih.gov For example, the relationship between the logarithm of the partition coefficient (WLogP) and the topological polar surface area (tPSA) can be used to predict passive human gastrointestinal absorption and blood-brain barrier permeability. nih.gov

Table 1: Predicted Physicochemical Properties Influencing ADME

| Property | Predicted Influence on this compound Derivatives | Rationale |

| Lipophilicity (LogP) | Likely enhanced | Presence of fluorine atoms increases lipophilicity. cymitquimica.com |

| Aqueous Solubility | Moderate | The ethoxy group contributes to solubility in organic solvents. cymitquimica.com |

| Gastrointestinal Absorption | Potentially high | Increased lipophilicity can facilitate passive diffusion across membranes. |

| Blood-Brain Barrier Permeability | Possible | Dependent on the balance of lipophilicity and polarity. nih.gov |

| Metabolism | Susceptible to enzymatic transformation | Cytochrome P450 enzymes are likely involved. |

In Vitro and In Vivo Biological Activity Assessment

The biological activity of this compound and its derivatives is a key area of research in medicinal chemistry. Both in vitro (laboratory-based) and in vivo (animal-based) studies are crucial for determining the therapeutic potential of these compounds.

Derivatives of difluorobenzene have demonstrated a range of promising biological activities. In vitro studies have shown that certain difluorobenzene compounds exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. Some derivatives have also displayed anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Furthermore, initial investigations have revealed cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents. For example, in a study on human breast cancer cell lines (MCF-7), a bromomethyl derivative of ethoxy-difluorobenzene showed a dose-dependent decrease in cell viability.

The introduction of fluorine into molecules can significantly enhance their biological activity and stability. solubilityofthings.com This principle is a cornerstone of drug design and is evident in the investigation of fluorinated compounds like this compound. solubilityofthings.com

The mechanism of action for these compounds is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine and other substituents on the benzene (B151609) ring can influence the compound's binding affinity and reactivity, leading to the observed biological effects.

Table 2: Summary of Investigated Biological Activities of Difluorobenzene Derivatives

| Activity Type | Observed Effect | Context |

| Antimicrobial | Significant activity against Gram-positive bacteria. | In vitro studies. |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines. | In vitro studies. |

| Anticancer | Cytotoxicity against various cancer cell lines. | In vitro studies. |

| Enzyme Inhibition | Potential to inhibit enzymes like α-glucosidase. | Mechanistic studies. |

Applications and Advanced Research Directions of 2 Ethoxy 1,3 Difluorobenzene in Materials Science

Liquid Crystal Materials Development

The 2,3-difluorophenyl moiety is a key structural element in the design of high-performance liquid crystals (LCs), particularly for active matrix liquid crystal displays (AM-LCDs) that require materials with high stability, low viscosity, and specific dielectric properties. tandfonline.comtandfonline.com

Influence of Molecular Structure on Mesophase Behavior

The arrangement of atoms in a liquid crystal molecule dictates its ability to form ordered yet fluid phases, known as mesophases (e.g., nematic, smectic). The inclusion of the 2-ethoxy-1,3-difluorobenzene structure significantly influences this behavior. The two adjacent fluorine atoms create a strong lateral dipole moment. This feature is instrumental in disrupting the anti-parallel association that is common in many LC molecules, which can enhance the dielectric anisotropy. worktribe.combiointerfaceresearch.com

Research on analogous structures, such as 2',3'-difluoro-p-terphenyls, demonstrates that this specific lateral difluoro-substitution pattern effectively enhances the stability of tilted smectic phases and can lower the material's melting point. biointerfaceresearch.comresearchgate.net For instance, studies on tolane-based liquid crystals show that incorporating a 2,3-difluorophenyl group can lead to a broad nematic mesophase with a low melting point and a high clearing point (the temperature at which the material becomes an isotropic liquid). tandfonline.com The substitution effectively enhances nematic stability. nih.gov This balance is crucial for creating LC mixtures that operate over a wide temperature range. spiedigitallibrary.org

Furthermore, the interplay between the fluorine atoms and other parts of the molecule, like an acetylene (B1199291) linking bridge, can be used to tune optical anisotropy (birefringence). tandfonline.com In some systems, while lateral fluorine substitution can decrease the clearing point, it also effectively suppresses the formation of undesired smectic phases, thereby widening the useful nematic range. mdpi.com

Table 1: Phase Transition Temperatures of Selected Fluorinated Liquid Crystal Compounds This table presents data for compounds containing the difluorophenyl moiety to illustrate the influence of molecular structure on mesophase behavior.

| Compound Structure | Abbreviation | Melting Point (°C) | Nematic to Isotropic Transition (°C) | Mesophase Behavior |

| 4-Ethyl-2′,3′-difluoro-4′′-methyl-p-terphenyl | 1T2 | 109 | 118 | Enantiotropic Nematic researchgate.net |

| Tolane LC with 2,3-difluorophenyl and allyloxy terminal group | 3TOV | 88.5 | 185.1 | Broad Nematic Mesophase tandfonline.com |

| 2-(2,3-difluoro-4-alkoxyphenyl)-5-(4-alkylphenyl)-1,3-dioxane derivative | (m,On-DFPPD) | Varies | Varies | Wide temperature range Smectic A and/or Nematic phase rsc.org |

| 5,6-difluorobenzofuran core LC (analogue for comparison) | - | - | High | Broad Nematic Range researchgate.net |

Synthesis of Liquid Crystal Intermediates and Advanced Display Technologies

This compound is a valuable precursor for synthesizing more complex molecules used in advanced displays, such as thin-film transistor (TFT) and fringe-field switching (FFS) displays. tandfonline.comsemanticscholar.org These technologies demand liquid crystals with high resistivity, significant dielectric anisotropy, excellent photothermal stability, and fast response times. semanticscholar.orgdoi.org

A key example is the synthesis of 1-(4-ethoxy-2,3-difluorobenzyl)-4-propylcyclohexan-1-ol (EDPO), a crucial liquid crystal intermediate. doi.org Research has demonstrated an efficient, continuous-flow synthesis of EDPO using a microreactor system. doi.org This method significantly shortens reaction times and increases yield compared to conventional batch processes, highlighting the industrial relevance of intermediates derived from this compound. doi.org The resulting EDPO molecule possesses the advantageous properties required for high-performance TFT displays. doi.org Fluorinated compounds derived from such intermediates are essential for formulating the advanced LC mixtures used in modern portable electronics and televisions. tandfonline.comspiedigitallibrary.org

Polymer Chemistry and Advanced Materials

While not typically polymerized directly, this compound serves as a foundational building block for creating monomers that can be incorporated into high-performance polymers. The unique electronic signature of the difluoro-ethoxy-phenyl moiety can impart desirable thermal, optical, or electronic characteristics to a polymer chain.

Incorporation into Functional Polymers for Specific Electronic or Optical Properties

Functional polymers are designed for specific roles in electronic devices like organic light-emitting diodes (OLEDs) or organic solar cells. google.com The incorporation of fluorinated aromatic units is a common strategy to tune the polymer's energy levels (HOMO/LUMO), improve solubility, and enhance thermal stability. For instance, research on thiophene-quinoxaline polymers for all-polymer solar cells utilizes 1,4-dibromo-2,3-difluorobenzene (B138201) as an inexpensive starting material for one of the monomer units. diva-portal.org

Similarly, bromo-derivatives of this compound, such as 5-Bromo-1-ethoxy-2,3-difluorobenzene, are noted for their use in producing specialty materials, including polymers. These brominated intermediates can be incorporated into polymer backbones using powerful synthetic tools like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). evitachem.com This approach allows for the precise insertion of the 2-ethoxy-1,3-difluorophenyl unit, which can enhance properties such as the dielectric performance or hydrolysis resistance, valuable for materials in next-generation communications technology. google.com

Synthesis of Specialty Chemicals with Unique Material Characteristics

The reactivity of the this compound core allows it to be a versatile starting point for a range of specialty chemicals beyond liquid crystals and polymers. evitachem.com The fluorine atoms influence the electron density of the aromatic ring, while the ethoxy group affects reactivity and directs substitution reactions. Bromo-derivatives like 2-Bromo-5-(4-tert-butylphenoxy)-1,3-difluorobenzene and 5-Bromo-1-ethoxy-2,3-difluorobenzene are key intermediates. evitachem.com These compounds serve as building blocks in multi-step syntheses to create complex organic molecules with tailored properties for applications in pharmaceuticals and agrochemicals, leveraging the unique characteristics imparted by the fluorinated phenyl ether structure. tcichemicals.com

Glass-Forming Materials Research

Certain molecules, upon cooling from a liquid state, can bypass crystallization and form a disordered solid known as a glass. aps.org This phenomenon, particularly the process of crystallization from the supercooled glassy state (cold crystallization), is of fundamental interest in materials science for applications ranging from electronics to pharmaceuticals. dntb.gov.uaacs.orgmdpi.com

Intensive research has been conducted on the glass-forming and cold crystallization abilities of 5′-(2,3-difluorophenyl)-2′-ethoxy-4-pentyloxy-2,3-difluorotolane (DFP25DFT), a complex molecule that contains the this compound core structure. researchgate.netrsc.org This material is an excellent molecular glass former, and its behavior has been characterized using broadband dielectric spectroscopy (BDS), differential scanning calorimetry (DSC), and other advanced techniques. researchgate.netrsc.org

Table 2: Thermal Properties of the Glass-Forming Material DFP25DFT Data obtained from Differential Scanning Calorimetry (DSC) and Broadband Dielectric Spectroscopy (BDS) studies.

| Property | Symbol | Value / Description | Source(s) |

| Glass Transition Temperature | Tg | 210 K (for a related compound) | researchgate.net |

| Molecular Rotation Process (in liquid state) | α-process | Follows the Vogel-Fulcher-Tammann (VFT) model, associated with the freezing of molecular rotation upon cooling. | researchgate.net, rsc.org |

| Intramolecular Motion (in glassy state) | β-process | A thermally activated process that continues below the glass transition temperature. | researchgate.net, rsc.org |

| Cold Crystallization Behavior | - | Complex process involving the formation of two distinct crystal phases (Cr2 and Cr3) via different mechanisms. | researchgate.net, rsc.org |

Molecular Mobility and Cold Crystallization Studies

The investigation of molecular mobility and cold crystallization in glass-forming materials provides critical insights into their thermal stability and potential for ordered structure formation upon heating from the glassy state. In the study of complex molecular glass formers, such as 5′-(2,3-difluorophenyl)-2′-ethoxy-4-pentyloxy-2,3-difluorotolane, the interplay between molecular motions and the tendency for cold crystallization is a key area of research. researchgate.netrsc.org The solidification pathway of such materials is significantly influenced by factors including the system's fragility, dipole-dipole interactions, and intramolecular dynamics. researchgate.netrsc.org

Broadband dielectric spectroscopy (BDS) is a powerful technique used to characterize the molecular mobility that can trigger cold crystallization. researchgate.netrsc.org These studies identify different molecular motions. The structural α-process, which is associated with molecular rotation in the isotropic liquid state, is often described by the Vogel-Fulcher-Tammann (VFT) model. rsc.org In addition, thermally activated processes, such as the β-process related to intramolecular movements in both the liquid and glassy states, and the α'-process that emerges during cold crystallization, are also characterized. rsc.org The α'-process is attributed to the confined movements of molecules adjacent to crystalline surfaces. rsc.org

The kinetics of isothermal cold crystallization can be complex, sometimes revealing the formation of multiple crystalline phases that proceed through different modes. researchgate.netrsc.org For instance, in the case of 5′-(2,3-difluorophenyl)-2′-ethoxy-4-pentyloxy-2,3-difluorotolane, two crystalline phases, Cr2 and Cr3, were observed to form via different mechanisms. researchgate.netrsc.org This complexity can lead to the fascinating possibility of switching the crystal growth dimensionality, for example, between a three-dimensional and a two-dimensional process, driven by different underlying mechanisms. researchgate.netrsc.org The study of such phenomena is crucial for controlling the solid-state structure of advanced materials.

Table 1: Molecular Processes in a Complex Molecular Glass Former

| Process | Description | State | Model/Approach |

|---|---|---|---|

| α-process | Structural relaxation associated with molecular rotation | Isotropic Liquid | Vogel-Fulcher-Tammann (VFT) |